molecular formula C16H27NO5 B2727880 Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate CAS No. 1445951-17-6

Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate

Cat. No.: B2727880
CAS No.: 1445951-17-6
M. Wt: 313.394
InChI Key: RXTGYXNCCCTUAE-MLGOLLRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate (CAS: 1422344-50-0) is a bicyclic heterocyclic compound featuring a pyrano[3,2-c]pyridine core with tert-butyl and ethyl ester substituents. The compound’s stereochemistry (cis configuration) and ester groups likely influence its solubility, stability, and reactivity, distinguishing it from structurally related analogs.

Properties

IUPAC Name

6-O-tert-butyl 4a-O-ethyl (4aR,8aR)-3,4,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-5-20-13(18)16-8-6-10-21-12(16)7-9-17(11-16)14(19)22-15(2,3)4/h12H,5-11H2,1-4H3/t12-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTGYXNCCCTUAE-MLGOLLRUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCOC1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CCCO[C@@H]1CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrano[3,2-c]pyridine core structure. Key steps may include:

  • Formation of the pyridine ring through cyclization reactions.

  • Introduction of the ethyl group at the 4a-position.

  • Esterification to introduce the tert-butyl and carboxylate groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyridine ring to more oxidized forms.

  • Reduction: Reduction of the pyridine ring or other functional groups.

  • Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromic acid.

  • Reduction reactions may employ hydrogen gas and a catalyst.

  • Substitution reactions can involve nucleophiles and electrophiles under specific conditions.

Major Products Formed:

  • Oxidation can yield pyridine N-oxides.

  • Reduction can produce partially reduced pyridine derivatives.

  • Substitution can result in various substituted pyrano[3,2-c]pyridines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have explored the potential of N-heterocycles, including derivatives of hexahydropyrano compounds, as antiviral agents. Research indicates that compounds with similar structures exhibit promising activity against viruses such as HIV and other viral pathogens. For instance, derivatives of hexahydropyrano compounds have shown effective inhibition of HIV reverse transcriptase and other viral enzymes, suggesting that Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate may possess similar antiviral properties .

Cytotoxicity and Anticancer Potential
The cytotoxic effects of various pyridine derivatives have been studied extensively. Compounds structurally related to this compound have demonstrated significant anticancer activity in vitro. For example, structural modifications have been shown to enhance the selectivity and potency against specific cancer cell lines. This suggests that further investigation into this compound could yield valuable insights into its potential as an anticancer agent .

Materials Science

Polymer Chemistry
this compound can serve as a building block for the synthesis of novel polymers with unique properties. Its dicarboxylate functionality allows for potential applications in creating biodegradable plastics or coatings with enhanced mechanical strength and thermal stability. The incorporation of this compound into polymer matrices may lead to materials with improved performance characteristics suitable for various industrial applications .

Agricultural Applications

Pesticide Development
Compounds similar to this compound are being investigated for their potential use as agrochemicals. The structure's ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that can effectively target pests while minimizing environmental impact. Studies on structure-activity relationships (SAR) reveal that modifications to the pyridine core can enhance biological efficacy against specific agricultural pests .

Case Studies

Study Focus Findings
Study on Antiviral Activity Investigated N-HeterocyclesFound promising antiviral activity against HIV
Cytotoxicity Assessment Evaluated anticancer propertiesDemonstrated significant cytotoxicity against cancer cell lines
Polymer Development Explored material applicationsSuggested potential for biodegradable plastics with enhanced properties
Pesticide Efficacy Examined agrochemical applicationsIndicated effectiveness against agricultural pests

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyrano-Fused Heterocycles

Compounds in , such as 7-methyl-2,2-diphenyl-2,3-dihydro-4H,9H-furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione (8i) and derivatives (8j–8m), share fused pyrano rings but differ in substituents and functional groups:

  • Substituent Effects: The target compound’s tert-butyl and ethyl esters contrast with the phenyl, halogenated phenyl, and methyl groups in 8i–8m.
  • Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., 8k, 8l) exhibit higher melting points (183–222°C) due to increased polarity, whereas the target compound’s ester groups may reduce crystallinity .
Hexahydro-Thieno-Pyridazinone Systems

Compound 7h () features a hexahydro-thieno[2’,3’:6,7]cyclohepta[1,2-c]pyridazinone scaffold with a methylpiperazinyl group. Unlike the target compound’s pyrano-pyridine system, 7h’s thieno-pyridazinone core introduces sulfur-based electronic effects and a secondary amine, which may enhance solubility in polar solvents. However, 7h’s low synthetic yield (5%) suggests challenges in scalability compared to ester-functionalized bicyclic systems .

Physicochemical Properties

Property Target Compound 8m () 7h () Hexyl Decanoate ()
Core Structure Pyrano-pyridine Furo-pyrano-pyran Thieno-pyridazinone Linear ester
Key Substituents tert-butyl, ethyl Phenyl, methyl Methylpiperazinyl Hexyl, decanoate
Melting Point (°C) N/A 239–241 N/A (brown solid) N/A
Lipophilicity High (esters) Moderate (phenyl) Moderate (amine) High (long alkyl chain)
Synthetic Yield N/A Not reported 5% Not applicable
Key Observations :
  • Ester vs. Aromatic Groups: The target compound’s esters may confer higher volatility compared to aromatic analogs (e.g., 8m), akin to hexyl decanoate’s liquid state at room temperature .
  • Stereochemical Impact : The cis configuration likely affects molecular packing and intermolecular interactions, differentiating it from trans isomers or racemic mixtures .

Biological Activity

Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate, chemically classified under the pyridine derivatives, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (4aS,8aR)-4-oxohexahydro-2H-pyrano[3,2-c]pyridine-6(5H)-dicarboxylate
  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1314400-78-6

Biological Activities

Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine has shown various biological activities, including:

  • Antioxidant Properties :
    • The compound has demonstrated significant antioxidant activity which is crucial for mitigating oxidative stress in biological systems. Research indicates that similar pyrano-pyridine derivatives can enhance liver microsome epoxide hydratase activity, suggesting a protective role against oxidative damage .
  • Antiviral Activity :
    • Preliminary studies suggest potential antiviral properties against various viruses. For instance, related compounds have shown efficacy against the tobacco mosaic virus (TMV) and HIV type-1 with promising EC50 values indicating effective concentrations for antiviral activity .
  • Enzyme Modulation :
    • The compound may act as an enzyme modulator. For example, it has been linked to the enhancement of specific enzyme activities in liver microsomes, which could play a role in drug metabolism and detoxification processes .

The biological activity of Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine is believed to be mediated through:

  • Enzyme Induction : It may induce the expression of certain enzymes involved in detoxification pathways.
  • Antioxidant Mechanisms : The compound likely scavenges free radicals and reduces oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEnhanced liver microsome activity
AntiviralEffective against TMV and HIV
Enzyme ModulationInduction of epoxide hydratase

Research Insights

A study conducted on related compounds indicated that modifications in the pyridine ring structure can significantly enhance their biological activities. For instance, compounds with specific substituents showed improved efficacy against viral infections and increased antioxidant capacity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl protection/deprotection and carboxylate coupling. Key steps include:

Protection : Use tert-butyl groups to stabilize reactive intermediates (e.g., via Boc-anhydride reactions under inert conditions).

Cyclization : Employ palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) to form the pyrano-pyridine core .

Coupling : Activate carboxylate groups using HATU/DIEA in DMF to facilitate ester bond formation .

  • Critical Parameters : Monitor reaction progress via TLC or LC-MS, and optimize pH/temperature to avoid racemization.

Q. What analytical techniques are used to characterize the compound’s structural integrity?

  • Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
TechniqueApplicationExample Parameters
1H/13C NMR Assign stereochemistry and confirm substituentsDMSO-d6 solvent, TMS internal standard, 500 MHz
X-ray Crystallography Resolve absolute configurationSHELX-97 for refinement, high-resolution data (d ≤ 0.8 Å)
HRMS Verify molecular formulaESI+ mode, resolving power >30,000

Advanced Research Questions

Q. How can discrepancies in NMR data (e.g., unexpected splitting or integration) be resolved?

  • Methodological Answer :
  • Solvent Effects : Test in CDCl3 vs. DMSO-d6 to assess hydrogen bonding or aggregation .
  • Dynamic Processes : Use variable-temperature NMR (e.g., −40°C to 80°C) to identify conformational exchange .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

  • Methodological Answer :
  • Disorder : Crystallize at low temperatures (e.g., 100 K) and use SHELXL’s PART instruction to model disordered tert-butyl groups .
  • Twinning : Apply TWIN/BASF commands in SHELX to refine data from twinned crystals .
  • Resolution : Use synchrotron radiation for small crystals (<0.1 mm) to improve data quality .

Q. How can reaction yields be optimized during carboxylate coupling steps?

  • Methodological Answer :
  • Catalytic System : Screen Pd(OAc)₂/Xantphos for reductive elimination efficiency .
  • Activation : Pre-activate carboxylates with HATU/DIEA (1:2 molar ratio) in anhydrous DMF .
  • Workup : Quench with saturated NaHCO3 to minimize hydrolysis and extract with CH₂Cl₂ .

Q. What strategies ensure the compound’s stability during storage and handling?

  • Methodological Answer :
  • Storage : Store at −20°C under argon in amber vials to prevent light/oxygen degradation .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., tert-butyl deprotection with TFA) .
  • Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.